molecular formula C12H10FN3O2 B1393463 Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate CAS No. 1133115-54-4

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

Cat. No. B1393463
M. Wt: 247.22 g/mol
InChI Key: OLAPAXBLTBUSJJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1133115-54-4. Its molecular weight is 247.23 . This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate” can be represented by the linear formula: C12H10FN3O2 . The InChI Code for this compound is 1S/C12H10FN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) .

Scientific Research Applications

Application 1: Neuroprotective and Anti-neuroinflammatory Agents

  • Summary of the Application: This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents .
  • Methods of Application or Experimental Procedures: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Application 2: Synthesis of Antiviral Agents

  • Summary of the Application: This compound has been used in the synthesis of antiviral agents .
  • Methods of Application or Experimental Procedures: The compound is reacted with N-methyl methanesulfonamide and a base, optionally with a salt of N-methyl methanesulfonamide, in a suitable solvent(s), to give a compound of formula (IIA). This compound is then converted to a compound of formula (B) by a known process and finally converted to a compound of formula (II), using calcium hypochlorite/ TEMPO as an oxidant .
  • Results or Outcomes: The novel process disclosed in the research provides an efficient method for the synthesis of antiviral agents .

Application 3: Preparation of Antiviral Agents

  • Summary of the Application: This compound has been used in a novel process to prepare antiviral agents .
  • Methods of Application or Experimental Procedures: The compound is reacted with N-methyl methanesulfonamide and a base, optionally with a salt of N-methyl methanesulfonamide, in a suitable solvent(s), to give a compound of formula (IIA). This compound is then converted to a compound of formula (B) by a known process and finally converted to a compound of formula (II), using calcium hypochlorite/ TEMPO as an oxidant .
  • Results or Outcomes: The novel process disclosed in the research provides an efficient method for the synthesis of antiviral agents .

properties

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAPAXBLTBUSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674828
Record name Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

CAS RN

1133115-54-4
Record name Methyl 2-amino-4-(4-fluorophenyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
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Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
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Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

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